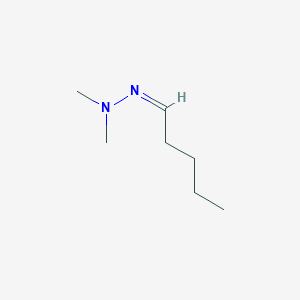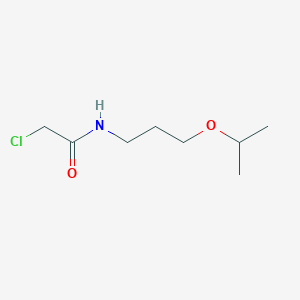
zinc 2-aminobenzenethiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
zinc 2-aminobenzenethiolate is a chemical compound that features zinc coordinated with two 2-aminophenylthio ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc 2-aminobenzenethiolate typically involves the reaction of zinc salts with 2-aminophenylthiol. One common method involves dissolving zinc chloride in a suitable solvent, such as ethanol, and then adding 2-aminophenylthiol under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
zinc 2-aminobenzenethiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields disulfides, while reduction yields thiols .
Scientific Research Applications
zinc 2-aminobenzenethiolate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other zinc-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of zinc 2-aminobenzenethiolate involves its interaction with molecular targets through coordination bonds. The zinc ion can coordinate with various biological molecules, influencing their structure and function. This coordination can affect enzymatic activities, protein folding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Zinc, bis(2-aminophenylthio)ethane: Similar in structure but with an ethane linker.
Zinc, bis(2-aminophenylthio)benzene: Similar but with a benzene linker.
Uniqueness
zinc 2-aminobenzenethiolate is unique due to its specific coordination environment and the presence of 2-aminophenylthio ligands.
Properties
CAS No. |
14650-81-8 |
|---|---|
Molecular Formula |
C12H10N2S2Zn-4 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
zinc;2-aminobenzenethiolate |
InChI |
InChI=1S/2C6H7NS.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
InChI Key |
RPUGZLGVGYYLDA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)N)[S-].C1=CC=C(C(=C1)N)[S-].[Zn+2] |
Canonical SMILES |
C1=CC=C(C(=C1)[NH-])[S-].C1=CC=C(C(=C1)[NH-])[S-].[Zn] |
Synonyms |
Zinc bis(2-aminobenzenethiolate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















